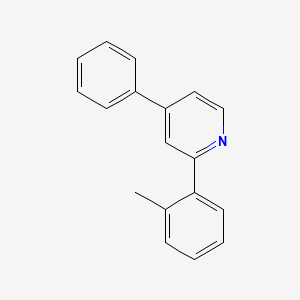

4-Phenyl-2-(o-tolyl)pyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H15N |

|---|---|

Molecular Weight |

245.3 g/mol |

IUPAC Name |

2-(2-methylphenyl)-4-phenylpyridine |

InChI |

InChI=1S/C18H15N/c1-14-7-5-6-10-17(14)18-13-16(11-12-19-18)15-8-3-2-4-9-15/h2-13H,1H3 |

InChI Key |

RINYVSCQPQXUGZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C2=NC=CC(=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Pathways to 4 Phenyl 2 O Tolyl Pyridine

Direct Synthesis Approaches

Direct synthesis approaches aim to construct the 4-Phenyl-2-(o-tolyl)pyridine core in a limited number of steps from acyclic or simpler cyclic precursors. These methods often involve the formation of one or more carbon-carbon bonds to build the pyridine (B92270) ring with the desired substitution pattern.

Organolithium Reagent-Mediated Routes for 4-Aryl-2-Phenylpyridines

A notable and versatile palladium-free route for the synthesis of 4-aryl-substituted phenylpyridines, including 2-phenyl-4-(o-tolyl)pyridine, has been developed. rsc.orgworktribe.comresearchgate.net This strategy utilizes organolithium reagents to introduce the aryl substituents onto a piperidine (B6355638) precursor.

The synthesis commences with the reaction of tert-butyl 4-oxopiperidine-1-carboxylate with an appropriate aryllithium reagent, in this case, o-tolyllithium. rsc.orgworktribe.com This is followed by a sequence of dehydration and deprotection using trifluoroacetic acid, and subsequent oxidation with 2-iodoylbenzoic acid. The final phenylation step yields the target 2-phenyl-4-(o-tolyl)pyridine. rsc.orgworktribe.com This method is advantageous as it avoids the use of expensive palladium catalysts and allows for the preparation of various 4-aryl-2-phenylpyridines by simply changing the aryllithium reagent. rsc.orgworktribe.comresearchgate.net

Table 1: Key Steps in Organolithium-Mediated Synthesis of 2-Phenyl-4-(o-tolyl)pyridine

| Step | Reagents and Conditions | Intermediate/Product |

| 1. Aryl Addition | o-tolyllithium | 4-(o-tolyl)-piperidin-4-ol derivative |

| 2. Dehydration/Deprotection | Trifluoroacetic acid | Tetrahydropyridine intermediate |

| 3. Oxidation | 2-Iodoylbenzoic acid | 4-(o-tolyl)pyridine |

| 4. Phenylation | Phenyllithium or Phenyl Grignard | 2-Phenyl-4-(o-tolyl)pyridine |

| Data derived from Davidson et al. (2016). rsc.orgworktribe.comresearchgate.net |

Iron-Catalyzed Cyclization Methods for Symmetrical and Unsymmetrical Pyridines

Iron-catalyzed cyclization reactions have emerged as a cost-effective and environmentally friendly alternative for pyridine synthesis. arabjchem.org While many initial studies focused on the synthesis of symmetrical pyridines from ketoxime acetates and aldehydes, recent advancements have expanded the scope to include unsymmetrical pyridines. Current time information in Bangalore, IN.researchgate.net

One approach involves the iron-catalyzed [3+3] annulation of oxime acetates with enaminones, which can produce multi-substituted pyridines. researchgate.net Another strategy is the iron-catalyzed radical relay for the modular synthesis of fused pyridines from alkyne-tethered oximes and alkenes. researchgate.net Although a direct synthesis of this compound using these specific methods has not been explicitly reported, the underlying principles suggest that with appropriately substituted precursors, such as a combination of phenyl- and o-tolyl-containing starting materials, the synthesis of unsymmetrical diarylpyridines is feasible.

Further research in this area is focused on expanding the substrate scope and controlling the regioselectivity to favor the formation of specific unsymmetrical pyridine isomers. arabjchem.orgacs.org

Palladium-Free Strategies in Pyridine Construction

The development of palladium-free synthetic routes is a significant goal in modern organic chemistry to reduce costs and environmental impact. The aforementioned organolithium-mediated synthesis is a prime example of a successful palladium-free strategy for constructing 4-aryl-2-phenylpyridines. rsc.orgworktribe.comresearchgate.net

Another palladium-free approach involves the use of vinamidinium salts. This "bottom-up" approach constructs the central pyridine ring de novo from two pre-functionalized aromatic fragments, thereby eliminating the need for palladium cross-coupling reactions. While this specific methodology was demonstrated for a different complex pyridine, its principles of coupling two aryl subunits during the pyridine ring formation are broadly applicable.

Precursor Chemistry and Derivatization Strategies

These strategies involve the synthesis of a pyridine ring with a different substitution pattern, followed by chemical transformations to install the desired phenyl and o-tolyl groups at the C4 and C2 positions, respectively.

Multicomponent Reactions Leading to Pyridine Analogues

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single step to form a complex product. researchgate.nettandfonline.comamanote.comugm.ac.id Several MCRs have been developed for the synthesis of substituted pyridines, which could be adapted for the synthesis of this compound precursors.

For instance, the one-pot synthesis of 2,4,6-triarylpyridines from an acetophenone (B1666503) derivative, an aromatic aldehyde, and a nitrogen source like ammonium (B1175870) acetate (B1210297) is a well-established method. By using a mixture of acetophenone and o-tolylacetophenone with benzaldehyde, a statistical mixture of products including 4-phenyl-2,6-di(o-tolyl)pyridine and 2,6-diphenyl-4-(o-tolyl)pyridine could potentially be formed, from which the desired isomer might be isolated. More controlled, stepwise MCRs would be necessary to achieve a selective synthesis.

Table 2: Representative Multicomponent Reaction for Pyridine Synthesis

| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product Type |

| Aromatic Aldehyde | Malononitrile | Ammonium Acetate | Nanomagnetic Fe3O4@SiO2@(CH2)3NHCO-adenine sulfonic acid / Solvent-free, 110 °C | 2,6-Diamino-4-arylpyridine-3,5-dicarbonitriles |

| Chalcone | Enaminone | Ammonium Acetate | Microwave irradiation | Polysubstituted Pyridines |

| This table presents examples of multicomponent reactions for pyridine synthesis, illustrating the diversity of achievable structures. researchgate.nettandfonline.com |

Transformation of Related Pyridine Scaffolds

An alternative synthetic route involves the preparation of a simpler pyridine core, such as a dihalopyridine, which is then functionalized through cross-coupling reactions. For example, a 2,4-dihalopyridine could be sequentially coupled with phenyl and o-tolyl metallic reagents.

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for this purpose. A 2-bromo-4-chloropyridine (B1272041) or a 4-bromo-2-chloropyridine (B124038) could be selectively reacted with phenylboronic acid at the more reactive position, followed by a second coupling with o-tolylboronic acid at the remaining halogenated site. The success of this approach hinges on the differential reactivity of the two halogen atoms on the pyridine ring. The synthesis of unsymmetrically substituted 3,5-diaryl-2,4,6-trimethylpyridines has been successfully achieved using a sequential Suzuki-Miyaura coupling strategy, demonstrating the feasibility of this approach for constructing unsymmetrical diarylpyridines. beilstein-journals.orgsemanticscholar.org

Coordination Chemistry and Ligand Applications of 4 Phenyl 2 O Tolyl Pyridine

Complexation with Transition Metals

The coordination of 4-Phenyl-2-(o-tolyl)pyridine with a range of transition metals has led to the development of complexes with notable properties and applications.

Iridium(III) Complexes and Their Photophysical Properties

Iridium(III) complexes containing phenylpyridine-type ligands, such as this compound, are renowned for their desirable photophysical properties, which are crucial for applications in areas like Organic Light Emitting Diodes (OLEDs). rsc.org These complexes are known for their high phosphorescence quantum yields, a result of strong spin-orbit coupling that facilitates the mixing of singlet and triplet excited states. rsc.orgupsi.edu.my The emission color of these iridium(III) complexes can be finely tuned across the visible spectrum by introducing appropriate substituents onto the phenylpyridine ligand. upsi.edu.my

The introduction of different substituents on the phenyl or pyridine (B92270) rings of the ligand can significantly alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting complex, thereby influencing its emission wavelength. For instance, electron-withdrawing groups can lead to a blue-shift in the emission spectrum. upsi.edu.my Theoretical studies have been instrumental in understanding these substituent effects on the photophysical properties of iridium(III) complexes. acs.org The steric hindrance introduced by substituents, such as the o-tolyl group in this compound, can twist the phenyl group out of the plane of the pyridine, effectively breaking conjugation and preventing a red-shift in emission. rsc.org

The coordination of this compound to an Iridium(III) center can lead to cyclometalation, where a carbon-metal bond is formed. This N^C coordination mode is often favored in the presence of certain substituents. academie-sciences.fr For example, the presence of a 4'-tolyl group in a related 6'-phenyl-2,2'-bipyridine ligand was found to activate the adjacent carbon on the central pyridine ring for cyclometallation. academie-sciences.fr These cyclometalated iridium(III) complexes often exhibit intense luminescence in solution at room temperature, with lifetimes in the microsecond range. academie-sciences.fr

The photophysical properties of some Iridium(III) complexes are summarized in the table below:

| Complex | Emission Max (λem) (nm) | Quantum Yield (Φ) | Solvent | Reference |

| [Ir(tpy)(L2-C3′,N)Cl]+ | 541 | 0.16 | Acetonitrile | academie-sciences.fr |

| [Ir(tpy)(L3-C3′,N)Cl]+ | 562 | 0.16 | Acetonitrile | academie-sciences.fr |

| fac-Ir(4Pyppy)3 (acid-free) | ~500 | Not specified | DMSO | elsevierpure.com |

| fac-Ir(4Pyppy)3 (protonated) | ~600 | Not specified | DMSO | elsevierpure.com |

| (PPN)[Ir(2,4-F2ppy)2(CN)2] | 453 | Not specified | Not specified | upsi.edu.my |

| (PPN)[Ir(ppy)2(CN)2] | 474 | Not specified | Not specified | upsi.edu.my |

| (TBA)[Ir(ppy)2(CN)2] | Not specified | 0.97 ± 0.03 | Dichloromethane | upsi.edu.my |

Table 1: Photophysical Data for Selected Iridium(III) Complexes. This table is interactive. You can sort and filter the data by clicking on the column headers.

Coordination with Other Divalent and Trivalent Metal Ions (e.g., Pt, Mn, Fe, Co, Cu)

The versatility of this compound extends to its coordination with a variety of other transition metals, forming complexes with diverse geometries and properties.

Platinum(II) Complexes: 2-phenylpyridine (B120327) type ligands readily coordinate to platinum(II) centers, typically through a cyclometalation process involving the C and N atoms of the phenyl and pyridine rings, respectively. researchgate.net Photochemical methods have been developed for the synthesis of cycloplatinated complexes at room temperature. nih.gov These platinum complexes can exhibit interesting photophysical properties and have been investigated for applications in various fields, including as anticancer agents. researchgate.net

Manganese(II), Iron(II), and Cobalt(II) Complexes: The steric bulk of ligands plays a crucial role in determining the coordination environment around these metal ions. For instance, with iron(II), the use of bulky ligands can prevent the formation of bis-chelate complexes, favoring mono-chelate species. psu.edu Similarly, in manganese(II) chemistry, the reaction of a less bulky o-tolyl derivative with Mn(OTf)₂ can lead to a mixture of mono- and bis-chelate complexes. psu.edu The coordination chemistry of these metals with various nitrogen-containing ligands has been extensively studied, with applications in catalysis and materials science. psu.eduresearchgate.netuni-regensburg.deresearchgate.net

Copper(I) and Copper(II) Complexes: this compound and related terpyridine ligands can coordinate to copper(I) and copper(II) centers. In some copper(I) complexes with terpyridine-type ligands, the ligand acts in a bidentate fashion rather than the expected tridentate mode. rsc.org The coordination geometry around the copper center can vary, leading to different electronic and photophysical properties. rsc.orgresearchgate.net

Ligand Design Principles and Coordination Modes

The design of ligands like this compound is guided by principles that aim to control the coordination environment around a metal center, thereby influencing the properties of the resulting complex. Key considerations include the number and type of donor atoms, the steric bulk of substituents, and the flexibility of the ligand backbone. researchgate.net

This compound is a bidentate ligand, capable of coordinating to a metal center through the nitrogen atom of the pyridine ring and a carbon atom of the phenyl ring (C^N coordination) via cyclometalation. academie-sciences.fr However, depending on the metal and the reaction conditions, other coordination modes might be possible. The presence of the o-tolyl group introduces significant steric hindrance, which can influence the preferred coordination geometry and prevent the close approach of other ligands. rsc.org This steric effect is a critical design element for tuning the properties of metal complexes. The ability of a ligand to switch between different coordination modes, for example, between a pyridine-pyridine (L,L) and a pyridine-pyridone (L,X) mode, can be crucial for catalytic activity, as it can facilitate different steps in a catalytic cycle. nih.gov

Supramolecular Assemblies Involving this compound Complexes

The non-covalent interactions between metal complexes containing ligands like this compound can lead to the formation of ordered supramolecular assemblies. These assemblies are of great interest for the development of new materials with specific functions.

Intermolecular Interactions and Self-Assembly Phenomena

The supramolecular architecture and solid-state packing of phenylpyridine derivatives are governed by a subtle interplay of non-covalent forces, including π-π stacking, van der Waals interactions, and various hydrogen bonds. In the case of this compound, the introduction of a methyl group at the ortho position of the 2-phenyl ring introduces significant steric hindrance that profoundly influences its intermolecular interactions and self-assembly behavior.

The primary structural feature affecting self-assembly is the torsional angle between the pyridine and the o-tolyl rings. The steric repulsion between the ortho-methyl group and the adjacent pyridine ring forces the tolyl group to twist out of the plane of the pyridyl moiety. This non-planar conformation is a critical factor in preventing the close, co-facial π-π stacking that is often a dominant packing force in planar aromatic molecules. znaturforsch.com Research on sterically hindered ligands, such as those containing o-tolyl or mesityl groups, has shown that this twisting can reduce intermolecular π-π interactions. znaturforsch.comrsc.org For instance, in a closely related ligand, 4-(o-tolyl)-6-(3-isoquinolyl)-2,2'-bipyridine, the o-tolyl group is significantly twisted out of the plane of the central pyridine ring, with a torsion angle of 51.7°. znaturforsch.com This steric-induced non-planarity is a deliberate strategy in ligand design to increase the solubility of resulting metal complexes by disrupting strong intermolecular aggregation. rsc.org

While strong π-π stacking is disfavored, other weaker, non-covalent interactions become prominent in dictating the solid-state assembly. The molecular structure of this compound allows for several types of such interactions.

Potential Intermolecular Interactions in this compound

| Interaction Type | Description | Potential Impact on Self-Assembly |

| C-H···π Interactions | The hydrogen atoms of the phenyl and tolyl groups can interact with the electron-rich π-systems of the aromatic rings on neighboring molecules. | These interactions are weaker and less directional than classic hydrogen bonds but can collectively contribute significantly to the overall crystal packing, often leading to herringbone or T-shaped packing motifs. |

| Offset π-π Stacking | Instead of a direct face-to-face overlap, the aromatic rings of adjacent molecules may engage in offset or slipped-stacking arrangements to minimize steric clash while still benefiting from attractive π-system interactions. | This type of interaction is common for substituted aromatic systems and allows for a denser packing than would be possible if strong steric repulsion had to be overcome for co-facial stacking. |

| C-H···N Hydrogen Bonds | Weak hydrogen bonds can form between the aromatic C-H donors and the nitrogen atom of the pyridine ring on an adjacent molecule. mdpi.com | These directional interactions can guide the formation of specific supramolecular synthons, such as chains or ribbons, influencing the overall crystal architecture. mdpi.com |

| Van der Waals Forces | These non-specific attractive forces are ubiquitous and contribute to the overall cohesive energy of the crystal lattice, filling the space between molecules efficiently. | In the absence of strong, dominant directional forces like co-facial π-stacking, the cumulative effect of van der Waals forces becomes crucial in determining the final, most stable packing arrangement. |

The self-assembly of this compound is therefore a result of a compromise between minimizing the steric repulsion from the o-tolyl group and maximizing attractive, albeit weaker, intermolecular forces. The steric hindrance imposed by the ortho-methyl group effectively insulates the π-system, preventing the formation of tightly bound π-stacked dimers or aggregates that are common for unsubstituted phenylpyridines. semanticscholar.orgresearchgate.net This leads to a molecular architecture in the solid state that is likely characterized by a complex network of weaker C-H···π and C-H···N interactions, resulting in a more intricate and less compact packing arrangement. This behavior is consistent with observations of other pyridine derivatives where steric hindrance dictates the crystal packing. znaturforsch.com

Computational and Theoretical Studies on 4 Phenyl 2 O Tolyl Pyridine

Analysis of Steric Effects on Molecular Conformation

The spatial arrangement of the aryl and pyridyl rings in 4-Phenyl-2-(o-tolyl)pyridine is significantly influenced by steric effects, particularly from the ortho-methyl group on the tolyl substituent.

Dihedral Angle Determination Between Aryl and Pyridyl Rings

Computational studies have been employed to determine the dihedral angle, which is the angle between the planes of the phenyl and pyridyl rings. In a series of related 4-arylpyridines, the introduction of ortho-methyl groups has been shown to increase this angle. For the neutral compound 4-(o-tolyl)pyridine, a model system closely related to the title compound, the calculated dihedral angle between the pyridyl and tolyl rings is approximately 65°. acs.orgresearchgate.netfigshare.com This is a significant increase from the roughly 45° angle observed in 4-phenylpyridine, which lacks the ortho-methyl group. acs.orgresearchgate.netfigshare.com

Upon one-electron reduction, which simulates the ligand in a metal-to-ligand charge transfer excited state, the molecule shows a preference for a more planar structure. For the 4-(o-tolyl)pyridine anion, the calculated dihedral angle is about 25°. acs.orgresearchgate.netfigshare.com This indicates a balance between the stabilizing effect of conjugation in a planar form and the unfavorable steric interactions from the methyl group. acs.orgresearchgate.net

A study on 2-phenylpyridine (B120327) revealed that the aromatic rings are twisted by approximately 21°, which is about half the value found for biphenyl. researchgate.net This suggests that the nitrogen atom in the pyridine (B92270) ring influences the degree of twisting.

| Compound State | Dihedral Angle (°C) |

| 4-(o-tolyl)pyridine (Neutral) | ~65 |

| 4-(o-tolyl)pyridine (Anion) | ~25 |

| 4-phenylpyridine (Neutral) | ~45 |

| 4-phenylpyridine (Anion) | 0 |

| 4-(2,6-dimethylphenyl)pyridine (Neutral) | ~90 |

| 4-(2,6-dimethylphenyl)pyridine (Anion) | ~45 |

Influence of Ortho-Methyl Substitution on Geometry

The presence of the ortho-methyl group on the tolyl ring in this compound introduces significant steric hindrance. This steric bulk forces the tolyl ring to twist out of the plane of the pyridine ring, as evidenced by the larger dihedral angle compared to unsubstituted 4-phenylpyridine. acs.orgresearchgate.netfigshare.com This twisting is a direct consequence of the steric repulsion between the methyl group and the hydrogen atoms on the pyridine ring.

In a broader context, studies on related aryl-substituted bipyridyl complexes of Ru(II) have shown that increasing steric bulk by moving from phenyl to tolyl and then to dimesityl substituents leads to systematic changes in the photophysical properties. msu.edu This underscores the principle that steric hindrance can be used to "tune" the electronic and photophysical characteristics of such molecules by controlling the degree of planarity and, consequently, the extent of electronic communication between the aromatic systems. msu.edu

Investigations of Electron Delocalization

The electronic structure of this compound allows for electron delocalization, which is a key factor in its behavior within metal complexes, particularly in the context of charge transfer processes.

Intraligand Electron Delocalization (ILED) Characteristics

Intraligand electron delocalization (ILED) is an important feature of aryl-substituted pyridines. In the ground state of 4-(o-tolyl)pyridine, the twisted conformation limits the extent of π-conjugation between the tolyl and pyridyl rings. acs.orgresearchgate.netfigshare.com However, upon reduction (simulating an excited state), the molecule tends to become more planar, which enhances electron delocalization across the ligand. acs.orgresearchgate.net This change in geometry and the associated increase in delocalization have significant implications for the properties of metal complexes containing this ligand.

Research on related Ru(II) complexes with aryl-substituted bipyridyl ligands has proposed that in the excited state, the phenyl substituents can become coplanar with the bipyridyl fragment, leading to extended intraligand electron delocalization. msu.edu This delocalization is thought to reduce the degree of geometric distortion in the excited state. msu.edu

Simulation of Metal-to-Ligand Charge Transfer (MLCT) Excited States

Computational methods have been used to simulate the behavior of molecules like 4-(o-tolyl)pyridine in metal-to-ligand charge transfer (MLCT) excited states. These simulations often involve studying the anionic form of the ligand, which models the state after an electron has been transferred from the metal center to the ligand. acs.orgresearchgate.netfigshare.com

For 4-(o-tolyl)pyridine, simulations of the Franck-Condon state (the initial excited state with the ground-state geometry) and the fully relaxed excited state reveal an effective reorganization energy of 4–7 kcal/mol. acs.orgresearchgate.net This energy is associated with the geometric changes that occur as the molecule relaxes in the excited state. The tendency to adopt a more planar geometry upon excitation is a key finding from these simulations, driven by the energetic stabilization gained from increased conjugation. acs.orgresearchgate.net

Application of Density Functional Theory (DFT) and Ab Initio Methods

A variety of computational methods have been applied to study 4-arylpyridines, including Density Functional Theory (DFT) and ab initio methods. These theoretical approaches provide valuable insights into the molecular structure, electronic properties, and vibrational frequencies of these compounds. acs.orgfigshare.comresearchgate.net

DFT methods, such as those using the B3LYP functional, and ab initio methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), have been used to calculate the optimized geometries and dihedral angles of 4-phenylpyridine, 4-(o-tolyl)pyridine, and their anions. acs.orgfigshare.com These calculations have been instrumental in understanding the steric effects on the molecular conformation. acs.orgfigshare.comresearchgate.net

Furthermore, these computational techniques have been used to investigate the vibrational spectra and chemical shifts, which can be compared with experimental data to validate the theoretical models. researchgate.net The application of these methods has been crucial in elucidating the relationship between the structure and properties of these molecules, providing a theoretical foundation for the design of new materials with specific photophysical characteristics. msu.eduresearchgate.net

Structure Property Relationships of 4 Phenyl 2 O Tolyl Pyridine and Analogues

Impact of Substituent Variations on Optical Properties

The optical properties of 4-Phenyl-2-(o-tolyl)pyridine and its derivatives, particularly their applications in luminescent materials, are highly sensitive to structural changes. Modifications to the aryl substituents serve as a powerful tool for fine-tuning their photophysical characteristics, such as emission color and efficiency.

Tuning Phosphorescent Emission through Torsional Twisting

The phosphorescent emission of metal complexes incorporating this compound ligands can be systematically tuned by controlling the degree of torsional twist between the pyridine (B92270) core and its aryl substituents. This principle is particularly evident in iridium(III) complexes, which are crucial components in Organic Light-Emitting Diodes (OLEDs).

The introduction of a methyl group at the ortho-position of the 2-phenyl ring, creating the 2-(o-tolyl) moiety, induces steric hindrance that forces the tolyl group to twist out of the plane of the pyridine ring. This twisting disrupts the π-conjugation between the two rings. In contrast, a compound like 2,4-diphenylpyridine (B1293730) has a more planar structure, allowing for extended conjugation, which typically results in a red-shift of the emission spectrum. rsc.org

By strategically introducing even greater steric hindrance, such as replacing the 4-phenyl group with a mesityl group (containing two ortho-methyl groups), the torsional twist is further increased. This enhanced twisting effectively breaks the conjugation, which can prevent the red-shifting of emission and, in some cases, lead to higher phosphorescence quantum yields. rsc.org

Research by Davidson et al. demonstrated that by using ligands such as 2-phenyl-4-(o-tolyl)pyridine in iridium(III) complexes, alongside different ancillary ligands like acetylacetonate (B107027) (acac) or picolinate (B1231196) (pic), the phosphorescent emission can be precisely controlled. rsc.org The combination of torsional twisting from the main ligand and the electronic influence of the ancillary ligand allows for the tuning of emission wavelengths across a significant portion of the visible spectrum, for instance, in the range of 502–560 nm. rsc.orgresearchgate.net

| Ligand (L) in Ir(L)₂(acac) | Key Structural Feature | Effect of Torsional Twist | Emission Max (λem), nm |

|---|---|---|---|

| 2,4-diphenylpyridine | Planar Phenyl Groups | Extended π-conjugation | Not specified, but generally red-shifted |

| 2-phenyl-4-(o-tolyl)pyridine | Single ortho-methyl group | Moderate twist, disrupts conjugation | Tunable emission |

| 4-mesityl-2-phenylpyridine | Two ortho-methyl groups | Significant twist, breaks conjugation | Prevents red-shift, enhances quantum yield |

Correlation between Aryl Substituents and Electroluminescence

The electroluminescent (EL) properties of materials based on this compound are directly correlated with the nature of their aryl substituents. As emitters in OLEDs, the performance of the iridium complexes of these ligands—measured by metrics such as external quantum efficiency (EQE), luminance, and color purity (CIE coordinates)—is dictated by the ligand's molecular structure.

The tuning of phosphorescence, as discussed previously, is a fundamental strategy for creating efficient EL materials. By modifying the aryl groups, the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be engineered. mdpi.com For instance, introducing electron-donating or electron-withdrawing groups alters the HOMO-LUMO gap, which in turn shifts the emission wavelength. researchgate.net

Studies on twisted iridium(III) complexes have shown that ligand design directly impacts OLED performance. For example, introducing steric hindrance to create a twisted structure can enhance photoluminescence quantum yield and improve solubility, which are beneficial for device fabrication and efficiency. worktribe.com While extensive EL data for this compound specifically is limited in the reviewed literature, the principles derived from analogous systems are applicable. For related iridium complexes with substituted phenylpyridine ligands, significant variations in EL performance are observed.

| Complex/Emitter Type | Aryl Substituent Feature | Max EQE (%) | Max Luminance (cd/m²) | Emission Color |

|---|---|---|---|---|

| Ir(ppy)₂(acac) derivative with duryl spacer | Sterically hindered duryl group | ~15.9% | ~28000 | Green |

| Ir(ppy)₂(acac) derivative with o-tolyl spacer | o-tolyl group | ~12.2% | ~15000 | Yellow-Green |

| 4'-Phenyl-terpyridine derivative | Extended aryl system | 8-12% (PLQY in host) | Not specified | Green or Violet |

Influence of Structural Modifications on Catalytic Performance

The pyridine-based scaffold of this compound suggests its potential use as a ligand in transition metal catalysis. Structural modifications to this framework can significantly influence the activity and selectivity of a catalyst.

Research into related compounds provides insight into this potential. For example, 2-(o-tolyl)pyridine (B1293752), which lacks the 4-phenyl group, has been shown to be a highly effective ligand in ruthenium-catalyzed ketone-directed ortho-arylation reactions. researchgate.net The bidentate N-C coordination of the 2-(o-tolyl)pyridine ligand to the ruthenium center is crucial for enhancing the efficiency of the C-H functionalization process. The steric and electronic properties conferred by the o-tolyl group play a key role in the catalytic cycle.

While direct studies on the catalytic applications of this compound are not prominent in the provided search results, it can be inferred that the addition of the 4-phenyl substituent would modulate the electronic properties of the ligand. This modification could impact the stability of the metal complex and the reactivity of the catalytic center. For instance, in vanadium-based catalysts for ethylene (B1197577) polymerization, the nature of the imido ligand on the metal center dramatically affects the composition of the resulting polymer products. acs.org Similarly, modifications to the indenylidene ligand in ruthenium-based olefin metathesis catalysts, including the introduction of o-tolyl groups, have been explored, though they showed similar activity to standard catalysts in the studied reactions. rsc.org This suggests that the influence of such substituents can be highly dependent on the specific catalytic system and reaction type.

Comparative Analysis of this compound with Related Arylpyridines

A comparative analysis of this compound with other arylpyridines highlights the unique properties imparted by the o-tolyl group in the 2-position and the phenyl group in the 4-position.

Compared to 2,4-diphenylpyridine , this compound features a crucial structural difference: the ortho-methyl group. This group induces a torsional angle between the tolyl ring and the pyridine ring, disrupting π-conjugation. rsc.org In contrast, 2,4-diphenylpyridine is more planar, leading to different photophysical properties, often characterized by more red-shifted emissions in its metal complexes.

Compared to 4-mesityl-2-phenylpyridine , the degree of steric hindrance is less pronounced in this compound. The mesityl group, with two ortho-methyl groups, forces a greater twist, which can more effectively break conjugation and lead to blue-shifted emissions and higher quantum yields compared to less hindered analogues. rsc.org

Compared to 2-(p-tolyl)pyridine (B1347097) , the position of the methyl group is different (ortho vs. para). In 2-(p-tolyl)pyridine, the methyl group is in the para position, exerting an electronic effect with minimal steric hindrance, leading to properties more similar to 2-phenylpyridine (B120327). nih.gov The o-tolyl variant's properties are dominated by the steric effect of the ortho-methyl group.

Compared to 2-(2,4-difluorophenyl)pyridine (B1338927) , the electronic effects are reversed. The fluorine atoms are electron-withdrawing, which lowers the energy of the ligand's molecular orbitals. This contrasts with the electron-donating nature of the methyl group in the tolyl substituent. In phosphorescent platinum(IV) complexes, changing the C^N ligand from 2-phenylpyridine to 2-(p-tolyl)pyridine or 2-(2,4-difluorophenyl)pyridine systematically tunes the emission color from blue to yellow. acs.org

| Compound | Key Structural Feature | Primary Influence on Properties | Reported Application/Property |

|---|---|---|---|

| This compound | Ortho-methyl on 2-phenyl; Phenyl at C4 | Steric hindrance from o-tolyl, electronic tuning from 4-phenyl | Ligand for tunable phosphorescent iridium complexes. rsc.orgrsc.org |

| 2,4-Diphenylpyridine | Phenyl groups at C2 and C4 | Extended π-conjugation due to planarity | Baseline for studying steric effects in phosphorescent complexes. rsc.org |

| 4-Mesityl-2-phenylpyridine | Mesityl group (two ortho-methyls) at C4 | Strong steric hindrance, breaks conjugation | Prevents emission red-shift in iridium complexes. rsc.org |

| 2-(p-Tolyl)pyridine | Para-methyl on 2-phenyl | Electronic (electron-donating) effect | Ligand in photophysical and electrochemical studies of Ru/Ir complexes. nih.govacs.org |

| 2-(2,4-Difluorophenyl)pyridine | Fluorine atoms on 2-phenyl | Strong electronic (electron-withdrawing) effect | Ligand for tuning emission color in phosphorescent metal complexes. acs.org |

Advanced Spectroscopic Characterization of 4 Phenyl 2 O Tolyl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise connectivity of atoms in a molecule. For 4-Phenyl-2-(o-tolyl)pyridine, both ¹H (proton) and ¹³C (carbon-13) NMR studies provide detailed information about the chemical environment of each nucleus, confirming the arrangement of the phenyl, pyridine (B92270), and o-tolyl ring systems.

¹H NMR Analysis: In a deuterated chloroform (B151607) (CDCl₃) solvent, the ¹H NMR spectrum of 2-phenyl-4-(o-tolyl)pyridine displays a series of signals corresponding to the 15 hydrogen atoms of the molecule. rsc.org The aromatic region of the spectrum is complex, showing signals between δ 7.25 and 8.76 ppm. rsc.org A characteristic singlet at δ 2.32 ppm corresponds to the three protons of the methyl group on the tolyl ring. rsc.org The proton on the pyridine ring at the 6-position (adjacent to the nitrogen) is the most deshielded, appearing as a doublet of doublets at δ 8.76 ppm. rsc.org Other aromatic protons from the phenyl and tolyl groups appear as a multiplet in the range of δ 7.25–7.51 ppm. rsc.org

¹³C NMR Analysis: The ¹³C NMR spectrum provides further structural confirmation by identifying all 18 carbon atoms in their unique chemical environments. The spectrum shows 16 distinct signals for the aromatic and pyridine carbons, with the methyl carbon appearing at δ 20.3 ppm. rsc.org The carbons of the pyridine ring appear at δ 156.3 (C2), 152.3 (C4), 147.9 (C6), 123.1 (C3), and 121.8 (C5) ppm, with their specific chemical shifts influenced by the nitrogen atom and the aryl substituents. rsc.org The remaining signals correspond to the carbons of the phenyl and o-tolyl rings. rsc.org

Interactive Table: NMR Spectroscopic Data for this compound in CDCl₃

| Spectrum Type | Chemical Shift (δ) [ppm] | Assignment | Reference |

|---|---|---|---|

| ¹H NMR | 8.76 (dd, J = 5, 1 Hz) | Pyridine-H6 | rsc.org |

| ¹H NMR | 8.05 (d, J = 8 Hz) | Phenyl-H (ortho) | rsc.org |

| ¹H NMR | 7.74 (s) | Pyridine-H5 | rsc.org |

| ¹H NMR | 7.51–7.25 (m) | Aromatic-H (Phenyl, Tolyl) & Pyridine-H3 | rsc.org |

| ¹H NMR | 2.32 (s) | Tolyl-CH₃ | rsc.org |

| ¹³C NMR | 156.3, 152.3, 147.9 | Pyridine C (substituted) | rsc.org |

| ¹³C NMR | 138.7, 137.5, 135.0, 130.8, 129.7, 129.2, 128.9, 128.8, 127.2, 126.2 | Aromatic C (Phenyl, Tolyl) | rsc.org |

| ¹³C NMR | 123.1, 121.8 | Pyridine CH | rsc.org |

| ¹³C NMR | 20.3 | Tolyl-CH₃ | rsc.org |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is employed to determine the exact molecular weight and to gain insight into the structural components of a molecule through its fragmentation pattern. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which aids in confirming the elemental composition.

The elemental composition of this compound is C₁₈H₁₅N, corresponding to a calculated molecular weight of approximately 245.12 g/mol . Electrospray Ionization Mass Spectrometry (ESI-MS) analysis shows a protonated molecular ion peak [M+H]⁺ at an m/z (mass-to-charge ratio) of 246.104. rsc.org This experimental value is consistent with the calculated exact mass for C₁₈H₁₆N⁺, confirming the molecular formula of the compound.

While detailed fragmentation studies for this specific molecule are not extensively published, the fragmentation patterns of similar aromatic and heterocyclic compounds are well-understood. uni-saarland.delibretexts.org Under electron impact ionization, fragmentation would likely proceed through pathways that generate stable carbocations and neutral radicals. uni-saarland.de Common fragmentation pathways would include:

Loss of a methyl radical (•CH₃): Cleavage of the methyl group from the tolyl substituent would result in a significant fragment ion at [M-15]⁺.

Ring Fragmentation: The pyridine or aromatic rings could undergo cleavage, although this typically requires higher energy. The stability of the aromatic systems makes fragmentation of the rings themselves less common than the loss of substituents. nist.gov

Interactive Table: Mass Spectrometry Data for this compound

| Parameter | Value | Method | Reference |

|---|---|---|---|

| Molecular Formula | C₁₈H₁₅N | - | rsc.org |

| Calculated Monoisotopic Mass | 245.1204 g/mol | - | - |

| Observed [M+H]⁺ | 246.104 | ESI-MS | rsc.org |

X-ray Diffraction Studies for Solid-State Molecular and Crystal Structures

As of the latest literature surveys, a specific single-crystal X-ray structure for this compound has not been reported. The compound has been described as a colorless oil, a physical state that is not amenable to single-crystal X-ray diffraction without successful crystallization. rsc.org

However, analysis of closely related structures allows for a well-founded prediction of its solid-state conformation. For instance, X-ray studies on other 2,4-disubstituted pyridines reveal significant torsional twisting between the rings to minimize steric hindrance. znaturforsch.com In a related molecule containing an o-tolyl group attached to a central pyridine ring, the tolyl group was found to be twisted significantly out of the plane of the pyridine ring, with a torsion angle of approximately 51.7°. znaturforsch.com It is highly probable that this compound adopts a similar non-planar conformation. The steric repulsion between the methyl group of the o-tolyl ring and the adjacent phenyl group at the 2-position would force the aromatic rings to twist relative to the central pyridine core.

Interactive Table: Predicted Solid-State Structural Features of this compound

| Structural Feature | Predicted Characteristic | Basis for Prediction | Reference |

|---|---|---|---|

| Overall Geometry | Non-planar | Steric hindrance between adjacent aryl groups | znaturforsch.com |

| Pyridine-Tolyl Torsion Angle | Significant twist (> 50°) | Minimization of steric strain from the ortho-methyl group | znaturforsch.com |

| Pyridine-Phenyl Torsion Angle | Twisted conformation | General feature in substituted polyphenyl systems | nih.gov |

| Crystal Packing | Unknown (not crystallized) | Compound isolated as an oil | rsc.org |

Contemporary Applications of 4 Phenyl 2 O Tolyl Pyridine in Materials Science and Catalysis

Role in Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Devices

The compound 2-phenyl-4-(o-tolyl)pyridine, a constitutional isomer of the title compound, serves as a critical ligand in the development of phosphorescent emitters for Organic Light-Emitting Diodes (OLEDs). When coordinated with iridium(III), it forms highly efficient and versatile small-molecule emitters. rsc.orgrsc.org The resulting complexes, such as bis(2-phenyl-4-(o-tolyl)pyridine)iridium(III)(acetylacetonate) [Ir(L3)2(acac)] and bis(2-phenyl-4-(o-tolyl)pyridine)iridium(III)(picolinate) [Ir(L3)2(pic)], leverage the strong spin-orbit coupling of the iridium center to facilitate efficient phosphorescence, a key mechanism for achieving high internal quantum efficiencies in OLEDs. rsc.orgrsc.org

The introduction of the o-tolyl group at the 4-position of the phenylpyridine ligand induces a significant steric twist between this substituent and the pyridine (B92270) ring, effectively breaking electronic conjugation. rsc.org This structural feature is significant as it helps to maintain high phosphorescence quantum yields (PLQYs) and prevents the undesirable red-shifting of the emission color that typically occurs with extended conjugation. rsc.org The emission color of these iridium complexes can be fine-tuned by selecting the ancillary ligand (e.g., acetylacetonate (B107027) or picolinate), allowing for emissions in the green to yellow-green region of the visible spectrum. rsc.org

Research by Davidson et al. provides specific photophysical data for these complexes, highlighting their suitability for electroluminescent applications. The choice of ancillary ligand, in combination with the torsional twist of the main ligand, allows for the tuning of the phosphorescent emission. rsc.org For instance, the picolinate-based complex generally shows a slight blue shift in its emission compared to the acetylacetonate analogue. rsc.org

| Complex | Emission Max (λem), nm (in CH2Cl2) | Photoluminescence Quantum Yield (Φ) | Reference |

| Ir(2-phenyl-4-(o-tolyl)pyridine)2(acac) | 536 | 0.32 | rsc.org |

| Ir(2-phenyl-4-(o-tolyl)pyridine)2(pic) | 525 | 0.44 | rsc.org |

These properties make such complexes promising candidates for use as dopants in the emissive layer of OLED devices, where they can efficiently convert electrical energy into light. rsc.orgrsc.orgresearchgate.net

Exploration as Phosphorescent Labels in Chemical Research

The same iridium(III) complexes of 2-phenyl-4-(o-tolyl)pyridine that are valuable for OLEDs also show promise as phosphorescent labels for applications such as bioimaging. rsc.orgacs.orgnih.gov The general class of iridium(III) bis(2-phenylpyridine) complexes is noted for its utility in biological systems as phosphorescent probes. rsc.org

These complexes possess several advantageous properties for such applications:

Long-lived Emission: Their microsecond-scale emission lifetimes allow for time-resolved detection, which can effectively eliminate interference from short-lived autofluorescence common in biological samples. rsc.org

High Quantum Yields: The strong phosphorescence with significant quantum yields ensures bright, detectable signals. rsc.orgnih.gov

Tunable Emission: As with OLED applications, the emission wavelength can be tuned, allowing for the development of probes for multiplexed imaging or to match specific instrument parameters. rsc.org

| Complex | Emission Max (λem), nm | Lifetime (τ), μs (in CH2Cl2) | Quantum Yield (Φ) | Reference |

| Ir(2-phenyl-4-(o-tolyl)pyridine)2(acac) | 536 | 0.88 | 0.32 | rsc.org |

| Ir(2-phenyl-4-(o-tolyl)pyridine)2(pic) | 525 | 1.40 | 0.44 | rsc.org |

The combination of intense, long-lived, and tunable phosphorescence makes iridium complexes derived from ligands like 2-phenyl-4-(o-tolyl)pyridine attractive candidates for the development of advanced molecular probes in chemical and biological research. researchgate.netmdpi.com

Q & A

Q. What synthetic methodologies are recommended for preparing 4-Phenyl-2-(o-tolyl)pyridine, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via Michael addition reactions using α,β-unsaturated aldehydes or ynones as precursors. For example, Shen et al. demonstrated a route involving ynones and 1-arylethylamine in dimethyl sulfoxide (DMSO) with potassium tert-butoxide at 100°C under air, yielding structurally analogous pyridines . Optimization strategies include:

- Catalyst selection : Use strong bases (e.g., Cs₂CO₃) to enhance cyclization efficiency.

- Solvent control : Polar aprotic solvents like DMSO improve reaction homogeneity.

- Purification : Column chromatography or recrystallization in dichloromethane/hexane mixtures ensures high purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should be prioritized?

- Methodological Answer :

- X-ray crystallography : Resolves the twist angle of the o-tolyl group relative to the pyridine ring (e.g., 51.7° in related complexes), influencing steric and electronic properties .

- UV-Vis absorption : Identifies MLCT (metal-to-ligand charge transfer) bands (e.g., 362–393 nm in Pt complexes) and π-π* transitions (200–350 nm). Use acetonitrile as a solvent for consistency .

- ¹H/¹³C NMR : Focus on aromatic proton splitting patterns to confirm substitution positions .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in MLCT band positions reported for metal complexes containing this compound ligands?

- Methodological Answer : MLCT band shifts (e.g., blue shifts in Pt complexes vs. terpyridine analogs) arise from π-LUMO energy modulation* due to the o-tolyl group’s steric and electronic effects. To address contradictions:

- Compare ligand conformations : Single-crystal X-ray data reveal torsional angles impacting π-conjugation .

- Computational modeling : DFT calculations quantify LUMO energy differences between ligands .

- Solvent effects : Acetonitrile vs. mixed-solvent systems (e.g., CH₂Cl₂/CHCl₃) alter aggregation states, shifting emission maxima .

Q. What strategies mitigate aggregation-induced emission quenching in this compound-based complexes?

- Methodological Answer : Aggregation at concentrations >5 µM in DMF/methanol/ethanol glasses red-shifts emission (e.g., 641 nm at RT → 676 nm at 77 K). Mitigation approaches include:

- Dilution studies : Maintain concentrations <1 µM to prevent dimerization.

- Rigid matrices : Use low-temperature glasses or polymer hosts to suppress molecular motion .

- Substituent engineering : Introduce bulky groups (e.g., tert-butyl) to sterically hinder aggregation .

Q. How do computational methods elucidate the electronic effects of o-tolyl substituents in pyridine-based ligands?

- Methodological Answer :

- DFT calculations : Model the HOMO-LUMO gap to predict MLCT energies. The o-tolyl group’s electron-donating methyl group raises the HOMO, while steric twisting reduces π-overlap, lowering the LUMO .

- Molecular dynamics : Simulate ligand flexibility in solution to correlate conformation with photophysical behavior .

- Charge-transfer analysis : Compare Mulliken charges at nitrogen and aromatic carbons to assess donor-acceptor strength .

Q. What experimental protocols validate the environmental stability and toxicity profile of this compound?

- Methodological Answer :

- Persistence testing : Use OECD 301/302 guidelines to assess biodegradability in soil/water systems. Current data gaps necessitate spiked samples with LC-MS monitoring .

- Ecotoxicity assays : Conduct Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition studies (OECD 201) .

- Handling protocols : Adopt GHS safety measures (e.g., P301+P310 for ingestion; P280 for gloves/eye protection) .

Data Contradiction Analysis

Q. Why do emission spectra of this compound complexes vary between solution and solid-state measurements?

- Methodological Answer : Solid-state spectra often exhibit MMLCT (metal-metal-to-ligand charge transfer) emission due to Pt-Pt interactions absent in solution. To resolve discrepancies:

- Temperature-dependent studies : Compare RT (short τ = 235 ns) vs. 77 K (long τ = 1.36 µs) lifetimes to distinguish MMLCT from ³MLCT states .

- Concentration gradients : Dilute solutions (<1 µM) minimize aggregation, isolating ligand-centered emission .

Comparative Studies

Q. How does substituting o-tolyl with p-tolyl in pyridine derivatives alter photophysical properties?

- Methodological Answer :

- Steric effects : o-Tolyl introduces torsional strain (51.7° twist), reducing conjugation vs. planar p-tolyl analogs.

- Electronic effects : o-Tolyl’s inductive donation raises HOMO energy, blue-shifting MLCT bands by ~30 nm compared to p-tolyl derivatives .

- Synthesis comparison : p-Tolyl derivatives often require milder conditions due to reduced steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.